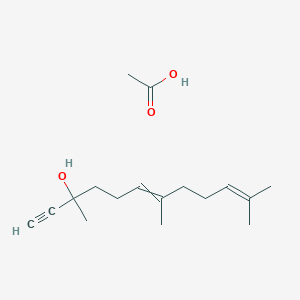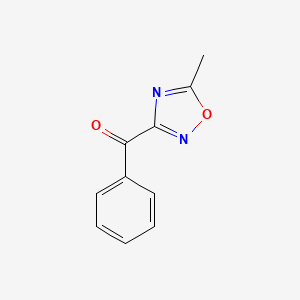
3-Benzoyl-5-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-5-methyl-1,2,4-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-5-methyl-1,2,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .
Industrial Production Methods: Industrial production methods for oxadiazoles often involve oxidative cyclization of N-acyl N`aryliden-hydrazines promoted by reagents like Dess Martin reagent . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzoyl-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with oxadiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like iodobenzene and Oxone are used for oxidative desulfurization.
Reduction: Common reducing agents include hydrogen gas and palladium catalysts.
Substitution: Nucleophilic substitution often involves reagents like benzyl alcohol.
Major Products:
Oxidation: Oxadiazole derivatives with different substituents.
Reduction: Reduced oxadiazole analogs.
Substitution: Aryl nitrile, benzyl acetate, and benzaldehyde.
Applications De Recherche Scientifique
3-Benzoyl-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antibacterial, antiviral, and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit cancer cell growth.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-5-methyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds with biological molecules, leading to inhibition or activation of specific pathways . For example, its anticancer activity is attributed to its ability to inhibit tyrosine kinases and other enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness: 3-Benzoyl-5-methyl-1,2,4-oxadiazole is unique due to its specific benzoyl and methyl substituents, which enhance its biological activity and stability compared to other oxadiazole derivatives . Its ability to form stable hydrogen bonds and its diverse reactivity make it a valuable compound in medicinal chemistry and industrial applications .
Propriétés
Numéro CAS |
23572-07-8 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9(13)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
BJHMEJXJPOBCNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
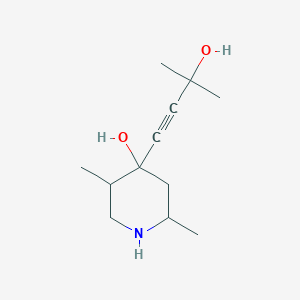

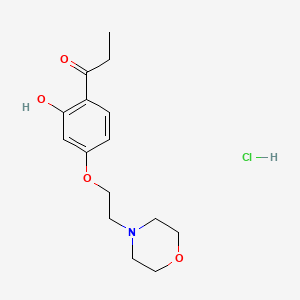
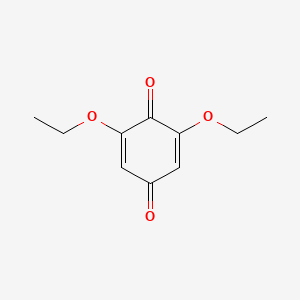
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
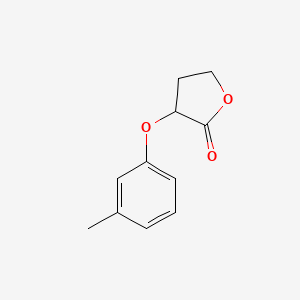
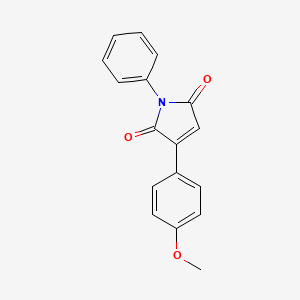
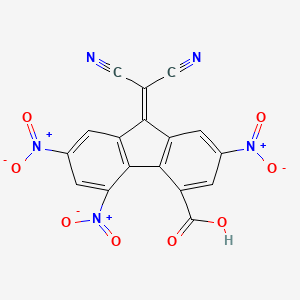


![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)

